

# CCT241736 Preclinical Toxicity Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | CCT241736 |           |
| Cat. No.:            | B606547   | Get Quote |

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the preclinical toxicity of **CCT241736**, a dual FLT3 and Aurora kinase inhibitor. The information is intended for researchers, scientists, and drug development professionals conducting experiments with this compound.

## **Frequently Asked Questions (FAQs)**

Q1: What is the maximum tolerated dose (MTD) of **CCT241736** in mice?

A1: In preclinical studies using athymic nude mice bearing AML xenografts, the maximum tolerated dose (MTD) of **CCT241736** was established as 100 mg/kg administered orally twice daily[1].

Q2: What are the observed signs of toxicity at doses exceeding the MTD?

A2: At a dose of 150 mg/kg administered orally twice daily, mice exhibited weight loss, which necessitated a dose reduction in the study[1]. Specific details on other clinical signs of toxicity at this dose are not extensively reported in the available literature. Researchers should closely monitor animals for any signs of distress, including but not limited to, significant weight loss, changes in behavior, and altered food and water intake when approaching or exceeding the MTD.

Q3: Was any toxicity observed during chronic administration at therapeutic doses?







A3: In a study with MOLM-13 human tumor xenografts, **CCT241736** administered orally at doses of 25, 50, and 100 mg/kg twice daily resulted in a dose-dependent reduction in tumor growth with no observed toxicity during chronic dosing[1][2]. However, this is a general statement, and specific toxicological endpoints were not detailed.

Q4: Which preclinical species is most suitable for toxicology studies of **CCT241736**?

A4: Based on in vitro metabolism studies, the minipig showed the greatest similarity to humans in terms of its overall metabolic profile for **CCT241736** and is therefore suggested as the most appropriate non-rodent species for toxicology studies[3][4][5]. For rodents, both mouse and rat are considered suitable based on their metabolic profiles[3][4][5].

Q5: Are there any known off-target effects of CCT241736 that could contribute to toxicity?

A5: **CCT241736** is a potent dual inhibitor of FLT3 and Aurora kinases[2][6]. In vitro screening has shown that **CCT241736** has few off-target kinase activities and does not significantly inhibit major cytochrome P450 isoforms (CYP1A2, 2A6, 2C9, 2C19, 2D6, or 3A4) or the hERG channel at concentrations up to 10 μM, suggesting a low potential for drug-drug interactions and cardiac toxicity related to these mechanisms[2][3].

## **Troubleshooting Guide**



## Troubleshooting & Optimization

Check Availability & Pricing

| Observed Issue                          | Potential Cause                           | Recommended Action                                                                                                                                                                                                                                                                                                                      |
|-----------------------------------------|-------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Significant Body Weight Loss<br>in Mice | Dose of CCT241736 may be too high.        | A study reported weight loss in mice at a dose of 150 mg/kg twice daily[1]. If significant weight loss (typically >15-20%) is observed, consider reducing the dose to the established MTD of 100 mg/kg twice daily or lower. Ensure the vehicle is well-tolerated and not contributing to the weight loss. Monitor animal health daily. |
| No Apparent Anti-Tumor<br>Efficacy      | Sub-optimal dosing or formulation issues. | Confirm the correct dosage and administration schedule. CCT241736 has high oral bioavailability[3]. Ensure the compound is properly formulated. A suggested vehicle for oral administration is a mixture of 10% DMSO, 20% PEG 400, 5% Tween 80, and 65% water[1]. Verify the integrity of the compound.                                 |



| Unexpected Adverse Events | Species-specific toxicity or experimental variability. | The metabolic profile of CCT241736 can differ between species[3][4][5]. If unexpected toxicities arise, consider if the chosen animal model is the most appropriate. Review the experimental protocol for any potential confounding factors. For any severe or unexpected adverse events, it is recommended to halt the experiment and consult with a veterinarian. |
|---------------------------|--------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
|---------------------------|--------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|

## **Quantitative Toxicity Data**

Published literature on the preclinical toxicity of **CCT241736** provides limited quantitative data. The following table summarizes the available information.

Table 1: Summary of In Vivo Toxicity Findings for CCT241736 in Mice

| Parameter                            | Dose                               | Species/Model                               | Observation                                                   | Reference |
|--------------------------------------|------------------------------------|---------------------------------------------|---------------------------------------------------------------|-----------|
| Maximum<br>Tolerated Dose<br>(MTD)   | 100 mg/kg, p.o.,<br>b.i.d.         | Athymic Nude<br>Mice (MOLM-13<br>Xenograft) | Established as the highest dose without significant toxicity. | [1]       |
| Body Weight                          | 150 mg/kg, p.o.,<br>b.i.d.         | Athymic Nude<br>Mice                        | Led to weight loss, requiring dose reduction.                 | [1]       |
| General Toxicity<br>(Chronic Dosing) | 25, 50, 100<br>mg/kg, p.o., b.i.d. | Athymic Nude<br>Mice (MOLM-13<br>Xenograft) | No observed toxicity.                                         | [1][2]    |



p.o. = oral administration; b.i.d. = twice daily

## **Experimental Protocols**

Key Experiment: In Vivo Efficacy and Toxicity Assessment in a Mouse Xenograft Model of AML

This protocol is based on methodologies described in preclinical studies of CCT241736[1][2].

#### Cell Culture:

- Culture human AML cell lines with FLT3-ITD mutations (e.g., MOLM-13 or MV4-11) in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
- Harvest cells during the logarithmic growth phase for implantation.

#### Animal Model:

- Use female athymic nude mice, 6-8 weeks old.
- Allow mice to acclimatize for at least one week before the start of the experiment.
- All animal procedures should be performed in accordance with institutional guidelines and approved by the local ethics committee.

#### • Tumor Implantation:

- Resuspend the cultured AML cells in sterile phosphate-buffered saline (PBS) or a similar appropriate vehicle.
- Inject 2 x 10<sup>6</sup> cells subcutaneously into the right flank of each mouse.
- Tumor Growth Monitoring and Randomization:
  - Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week.
  - Calculate tumor volume using the formula: (Length x Width^2) / 2.



- When the mean tumor diameter reaches approximately 6 mm, randomize the mice into treatment and control groups.
- Drug Preparation and Administration:
  - Prepare CCT241736 in a vehicle suitable for oral gavage (e.g., 10% DMSO, 20% PEG 400, 5% Tween 80, and 65% water)[1].
  - The control group should receive the vehicle only.
  - Administer CCT241736 or vehicle orally twice daily at the desired doses (e.g., 25, 50, 100 mg/kg).
- Toxicity Assessment:
  - Monitor the body weight of the mice daily or at least three times per week.
  - Observe the animals for any clinical signs of toxicity, such as changes in posture, activity, or grooming.
  - At the end of the study, collect blood for hematological and clinical chemistry analysis and harvest organs for histopathological examination.

## **Signaling Pathway Diagrams**

Below are diagrams illustrating the signaling pathways targeted by **CCT241736** and a typical experimental workflow for its preclinical evaluation.





#### Click to download full resolution via product page

Caption: Mechanism of action of **CCT241736** targeting FLT3 and Aurora kinase pathways.



Click to download full resolution via product page

Caption: Experimental workflow for preclinical evaluation of **CCT241736**.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Quizartinib-resistant FLT3-ITD acute myeloid leukemia cells are sensitive to the FLT3-Aurora kinase inhibitor CCT241736 PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Metabolism of the dual FLT-3/Aurora kinase inhibitor CCT241736 in preclinical and human in vitro models: Implication for the choice of toxicology species PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metabolism of the dual FLT-3/Aurora kinase inhibitor CCT241736 in preclinical and human in vitro models: Implication for the choice of toxicology species PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quizartinib-resistant FLT3-ITD acute myeloid leukemia cells are sensitive to the FLT3-Aurora kinase inhibitor CCT241736 PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [CCT241736 Preclinical Toxicity Technical Support Center]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606547#cct241736-toxicity-in-preclinical-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com